molecular formula C10H16N2O4 B095322 Prolylhydroxyproline CAS No. 18684-24-7

Prolylhydroxyproline

Cat. No. B095322
CAS RN: 18684-24-7
M. Wt: 228.24 g/mol
InChI Key: ONPXCLZMBSJLSP-CSMHCCOUSA-N
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Description

Prolylhydroxyproline, a dipeptide composed of proline and hydroxyproline, is a significant component in collagen and plays a crucial role in maintaining its structural integrity. Collagen's unique triple-helical structure is stabilized by hydroxyproline, which is derived from proline through enzymatic hydroxylation[“]. This process is catalyzed by prolyl 4-hydroxylase, an enzyme that requires Fe2+, 2-oxoglutarate, O2, and ascorbate for its activity[“]. The presence of hydroxyproline is essential for the proper folding of procollagen chains, which is a precursor to mature collagen[“].

Synthesis Analysis

The synthesis of hydroxyproline from proline is a post-translational modification that occurs during collagen synthesis. Prolyl 4-hydroxylase catalyzes the formation of 4-hydroxyproline in collagens by hydroxylating proline residues in specific amino acid sequences[“]. This enzyme is a tetramer with two catalytic sites and requires ascorbate for its activity, although it is not consumed stoichiometrically[“]. The hydroxylation of proline to hydroxyproline is also a crucial step in the incorporation of proline into collagen[“]. Novel enzymes, such as L-proline cis-4-hydroxylases, have been discovered that convert free L-proline to cis-4-hydroxy-L-proline, expanding the potential for synthesizing hydroxyproline isomers[“].

Molecular Structure Analysis

Hydroxyproline is an isomer of proline with a hydroxyl group attached to its pyrrolidine ring. This modification significantly influences the stability of the collagen triple helix. The presence of hydroxyproline in the Y-position of the repeating -Gly-X-Y- sequences is crucial for the stability of the triple helix, as demonstrated by the decreased melting temperature of the triple helix when hydroxyproline is in the X-position[“]. The molecular structure of hydroxyproline allows it to form hydrogen bonds, which are essential for the stabilization of the collagen helix[“].

Chemical Reactions Analysis

The hydroxylation of proline to form hydroxyproline involves a complex reaction mechanism that is facilitated by prolyl hydroxylase enzymes. These enzymes belong to the 2-oxoglutarate dependent dioxygenase family and require a non-heme ferrous ion for their activity[“]. The hydroxylation process is not symmetrical, and certain proline residues within the collagen-like peptide sequences are preferentially hydroxylated[“]. The specificity of hydroxylation is influenced by the sequence and conformation of the substrate[“].

Physical and Chemical Properties Analysis

Hydroxyproline has distinct physical and chemical properties that contribute to its role in collagen stability. It is a non-essential amino acid that can be synthesized in the body from proline and is most abundant in collagen and milk proteins[“]. The presence of hydroxyproline affects the thermal stability of collagen, with its isomeric forms playing a crucial role in the thermodynamic stability of the triple-helical conformation of collagen[“]. The hydroxylation of poly(L-prolyl-L-prolylglycyl) peptides of defined molecular weights by protocollagen proline hydroxylase has been studied, demonstrating the importance of molecular weight and conformation in the hydroxylation process[“].

Scientific research applications

  • Bioavailability and Tissue Distribution: Pro-Hyp, derived from collagen hydrolysate, shows beneficial effects for skin and joint health. It is widely distributed in tissues, including skin and articular cartilage, after oral administration in rats. This distribution is significant in cells such as dermal fibroblasts, synovial cells, and osteoblasts, suggesting its role in maintaining joint and skin health (Kawaguchi, Nanbu, & Kurokawa, 2012).

  • Osteoblastic Cell Differentiation: Pro-Hyp promotes the differentiation of MC3T3-E1 osteoblastic cells, indicating its potential in bone health and healing. It significantly increases alkaline phosphatase activity and upregulates genes essential for bone formation (Kimira et al., 2014).

  • Chondroprotective Effects: In mouse models, Pro-Hyp shows chondroprotective effects, inhibiting the loss of chondrocytes and thinning of articular cartilage layers caused by phosphorus-induced degradation. It affects chondrocyte differentiation under pathological conditions (Nakatani et al., 2009).

  • Absorption and Metabolism: Studies on hamsters show that Pro-Hyp is absorbed by simple passive diffusion in the intestines, indicating its ease of uptake and potential effectiveness as a dietary supplement (Hueckel & Rogers, 1972).

  • Hydroxyproline Synthesis and Utilization: Prolylhydroxyproline plays a crucial role in the synthesis of hydroxyproline residues in plants and animals, important for the stability of collagenous structures (Gara et al., 1991).

  • Impact on Fibroblasts: Pro-Hyp stimulates the growth of fibroblasts in mouse skin, which could have implications for skin health and wound healing (Shigemura et al., 2009).

  • Nutritional Benefits: Pro-Hyp has been shown to have nutritional benefits, particularly in improving plant and human nutrition. It plays a role in protein synthesis, metabolism, and possibly in stress resistance in plants (Wu et al., 2011).

properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPXCLZMBSJLSP-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CC(CC2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prolylhydroxyproline

CAS RN

18684-24-7
Record name Prolylhydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18684-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
397
Citations
K Sato, TT Asai, S Jimi - Frontiers in Cell and Developmental Biology, 2020 - frontiersin.org
Many cells and soluble factors are involved in the wound healing process, which can be divided into inflammatory, proliferative, and remodeling phases. Fibroblasts play a crucial role in …
Number of citations: 33 www.frontiersin.org
T Kawaguchi, PN Nanbu, M Kurokawa - … and Pharmaceutical Bulletin, 2012 - jstage.jst.go.jp
Prolylhydroxyproline (Pro-Hyp), which is derived from collagen hydrolysate, has been shown to be beneficial for skin and joint health. However, little is known about the distribution of …
Number of citations: 94 www.jstage.jst.go.jp
K Ide, S Takahashi, K Sakai, Y Taga, T Ueno… - Journal of Biological …, 2021 - ASBMB
Collagen-derived hydroxyproline (Hyp)-containing peptides have a variety of biological effects on cells. These bioactive collagen peptides are locally generated by the degradation of …
Number of citations: 13 www.jbc.org
M Kusubata, Y Koyama, C Tometsuka… - Bioscience …, 2015 - Taylor & Francis
Generation of collagen dipeptides and deposition of orally administered prolylhydroxyproline (Pro-Hyp) in local inflammatory sites were examined in mice with hapten (2,4-…
Number of citations: 31 www.tandfonline.com
ACB HKIBRICK - Annals of the Rheumatic Diseases, 1969 - ncbi.nlm.nih.gov
… Prolylhydroxyproline was determined in a sample of 80 ml. of the acidified urine by an … isotope dilution after addition of synthetic 14C prolylhydroxyproline. The original method (Kibrick, …
Number of citations: 15 www.ncbi.nlm.nih.gov
J Minaguchi, C Tometsuka, Y Koyama… - Food Science and …, 2012 - jstage.jst.go.jp
… In this study, the effects of prolylhydroxyproline, a major … to adipocytes and treated with prolylhydroxyproline, or with an … smaller when treated with prolylhydroxyproline compared to the …
Number of citations: 23 www.jstage.jst.go.jp
S Koizumi, Y Okada, S Miura, Y Imai… - Bioscience …, 2023 - academic.oup.com
In this randomized, double-blind, placebo-controlled study, we investigated the effects of collagen peptides (CP) containing high concentrations of prolyl-hydroxyproline and …
Number of citations: 1 academic.oup.com
S Hu, W He, G Wu - Amino Acids, 2022 - Springer
trans-4-Hydroxy-l-proline is highly abundant in collagen (accounting for about one-third of body proteins in humans and other animals). This imino acid (loosely called amino acid) and …
Number of citations: 35 link.springer.com
AC Kibrick, CQ Hashiro, RS Schutz, MI Walters… - Clinica Chimica …, 1964 - Elsevier
… and coworkers6 also have reported prolylhydroxyproline … either the dipeptide or the diketopiperazine of prolylhydroxyproline. … of total hydroxyproline excreted as prolylhydroxyproline …
Number of citations: 23 www.sciencedirect.com
JD Smiley, M Ziff - Physiological Reviews, 1964 - journals.physiology.org
… The former investigators found that the dipeptide, prolylhydroxyproline, comprised about 60 %, and glycylprolylhydroxyproline … prolylhydroxyproline as well as glycylprolylhydroxyproline …
Number of citations: 167 journals.physiology.org

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